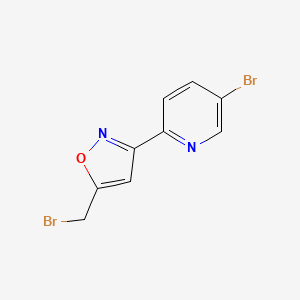
5-(Bromomethyl)-3-(5-bromopyridin-2-yl)-1,2-oxazole
Descripción general
Descripción
The compound “5-(Bromomethyl)-3-(5-bromopyridin-2-yl)-1,2-oxazole” is a brominated derivative of pyridine and oxazole. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Oxazole is an aromatic organic compound with the formula C2H2NO. The bromomethyl group and the bromopyridinyl group suggest that this compound could be used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “5-(Bromomethyl)-3-(5-bromopyridin-2-yl)-1,2-oxazole” would likely consist of a pyridine ring and an oxazole ring connected by a bromomethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-(Bromomethyl)-3-(5-bromopyridin-2-yl)-1,2-oxazole” would depend on its specific structure. Brominated organic compounds tend to have higher densities and boiling points than their non-brominated counterparts .Aplicaciones Científicas De Investigación
Oxazole Derivatives in Drug Development
Oxazole derivatives are notable for their presence in various pharmacologically active molecules of natural origin, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. Their flexibility in chemical substitution makes oxazoles an attractive scaffold for developing new therapeutic agents with specific molecular targets such as enzymes or receptors involved in diseases. This chemical versatility underpins the therapeutic potential of oxazole derivatives in designing drugs with significant clinical relevance (Kaur et al., 2018).
Oxazole in Material Science
Oxazole derivatives also play a critical role in material science, especially in the development of plastic scintillators. These compounds can serve as luminescent activators or wavelength shifters, demonstrating the utility of oxazole-based molecules beyond the biomedical field (Salimgareeva & Kolesov, 2005).
Synthetic Approaches and Biological Significance
The wide range of pharmacological activities exhibited by oxazolone moieties, including antimicrobial, anti-inflammatory, and anticancer properties, highlights the importance of synthetic strategies for oxazole derivatives. These strategies enable the creation of compounds with diverse and potent biological activities, underscoring the significance of oxazoles in drug discovery (Kushwaha & Kushwaha, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
5-(bromomethyl)-3-(5-bromopyridin-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c10-4-7-3-9(13-14-7)8-2-1-6(11)5-12-8/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNZKSCRPUYUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NOC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-(5-bromopyridin-2-yl)-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



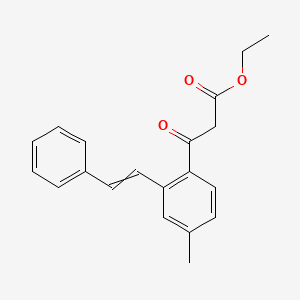
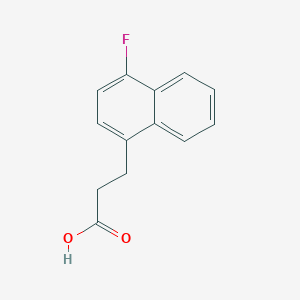
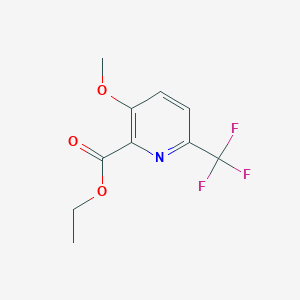
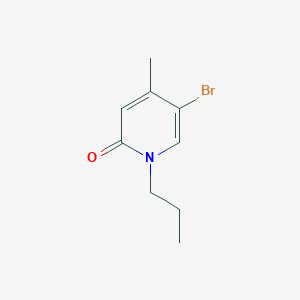

![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)
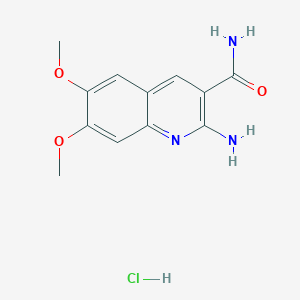
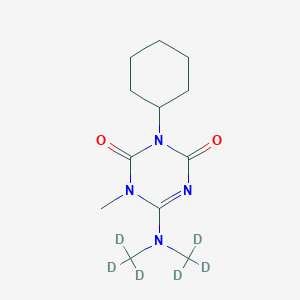
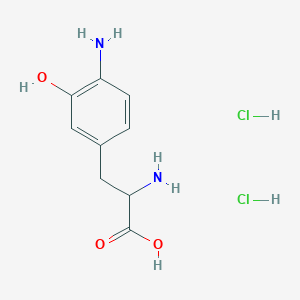
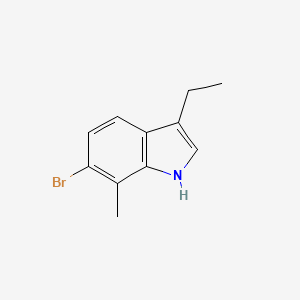
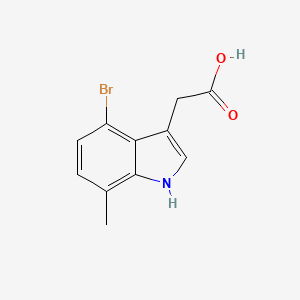
![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)
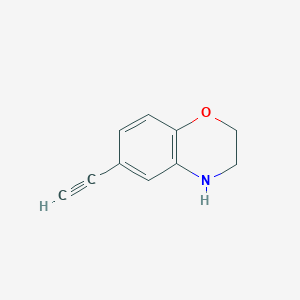
![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)